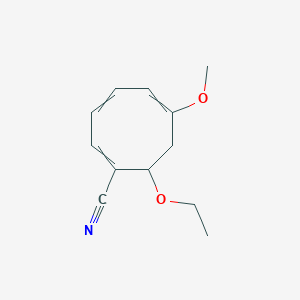
Quinazoline, 4-(2-(3-methoxyphenyl)ethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinazoline, 4-(2-(3-methoxyphenyl)ethoxy)- is a derivative of quinazoline, a heterocyclic compound with a wide range of biological activities. Quinazoline derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(3-methoxyphenyl)ethoxy)-quinazoline typically involves the reaction of 2-aminobenzamide with 3-methoxyphenylacetic acid under reflux conditions. The reaction is catalyzed by a suitable base, such as potassium carbonate, in a polar solvent like dimethylformamide (DMF). The product is then purified using column chromatography .
Industrial Production Methods
Industrial production of quinazoline derivatives often employs microwave-assisted synthesis to enhance reaction rates and yields. This method involves the use of microwave irradiation to heat the reaction mixture, resulting in faster reaction times and higher product purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-(3-methoxyphenyl)ethoxy)-quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride to yield reduced quinazoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-(2-(3-methoxyphenyl)ethoxy)-quinazoline involves the inhibition of specific enzymes and receptors. It targets molecular pathways involved in cell proliferation and survival, making it a promising candidate for anticancer therapy. The compound binds to the active site of the target enzyme, preventing its normal function and leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazoline: The parent compound with a wide range of biological activities.
4-Hydroxyquinazoline: Known for its anticancer properties.
2-Phenylquinazoline: Exhibits antimicrobial and antifungal activities.
Uniqueness
4-(2-(3-methoxyphenyl)ethoxy)-quinazoline is unique due to its specific substitution pattern, which imparts distinct biological activities. Its methoxyphenyl group enhances its ability to interact with specific molecular targets, making it a valuable compound for drug development .
Eigenschaften
CAS-Nummer |
124427-42-5 |
|---|---|
Molekularformel |
C17H16N2O2 |
Molekulargewicht |
280.32 g/mol |
IUPAC-Name |
4-[2-(3-methoxyphenyl)ethoxy]quinazoline |
InChI |
InChI=1S/C17H16N2O2/c1-20-14-6-4-5-13(11-14)9-10-21-17-15-7-2-3-8-16(15)18-12-19-17/h2-8,11-12H,9-10H2,1H3 |
InChI-Schlüssel |
FGYOUSIEQBDSSU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)CCOC2=NC=NC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


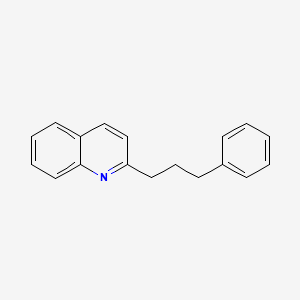

![Diethyl [hydroxy(2-nitrophenyl)methylidene]propanedioate](/img/structure/B14297792.png)
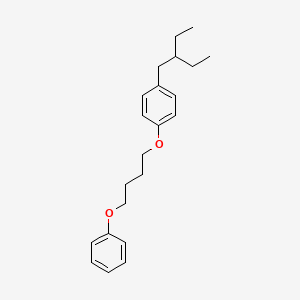
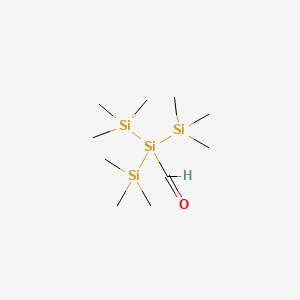

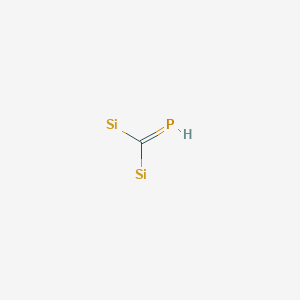
![(2-Aminophenyl)([1,1'-biphenyl]-3-yl)methanone](/img/structure/B14297816.png)
![6-[(Nonadecafluorononyl)oxy]hexanoic acid](/img/structure/B14297818.png)
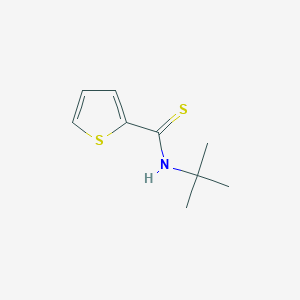
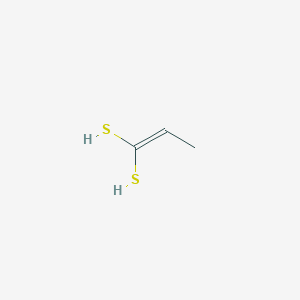
![7,8-Dimethyl-3,10-dinonylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14297834.png)

